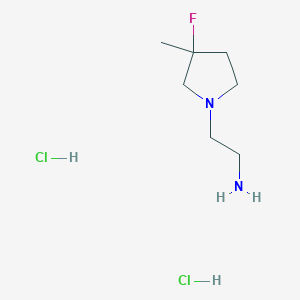
2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2FN2 and its molecular weight is 219.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A diverse range of studies demonstrates the synthesis and structural characterization of compounds related to 2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine; dihydrochloride, highlighting its significance in the development of novel chemical entities. For instance, the synthesis and antimicrobial activity of substituted phenyl amides derived from related structures underline the potential for creating effective antimicrobial agents (Pejchal, Pejchalová, & Růžičková, 2015). Similarly, efforts in synthesizing N-alkylated fluoropyrrole derivatives provide insight into the manipulation of organic fluorine chemistry for producing useful compounds (Kim, Jun, Kwak, Park, & Chai, 2007).
Biological Activities and Interactions
The exploration of compounds structurally related to 2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine; dihydrochloride in biological settings underscores their potential therapeutic benefits. The antibacterial properties of pyridonecarboxylic acids, for example, underscore the role of similar compounds in addressing bacterial infections (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984). Cu(II) complexes involving related ligands have shown promise in DNA binding, nuclease activity, and cytotoxicity, indicating potential applications in cancer therapy and molecular biology (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Chemical Reactions and Mechanisms
Research into the chemical behaviors of compounds analogous to 2-(3-Fluoro-3-methylpyrrolidin-1-yl)ethanamine; dihydrochloride reveals intricate reaction mechanisms and synthetic routes. The study of thermal rearrangements in related structures offers insights into novel preparative methods for halogenated pyrroles, which are valuable intermediates in organic synthesis (Kagabu, Tsuji, Kawai, & Ozeki, 1995). Moreover, the development of selective mercury sensors based on related compounds demonstrates the intersection of chemistry and environmental science, providing tools for detecting hazardous materials (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-fluoro-3-methylpyrrolidin-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-7(8)2-4-10(6-7)5-3-9;;/h2-6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYPPMOIQSAKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CCN)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

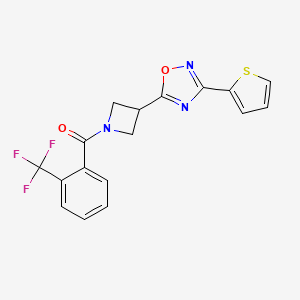

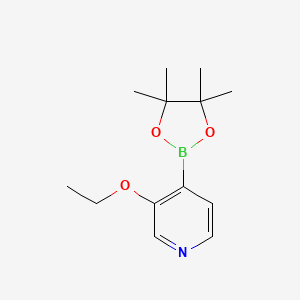
![2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2547702.png)
![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2547704.png)
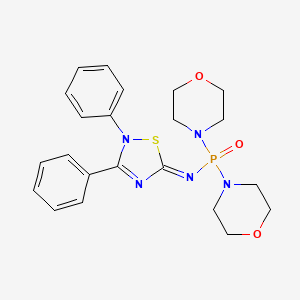
![N-(4-chlorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2547707.png)

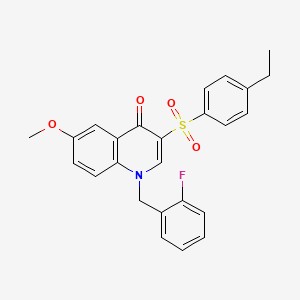
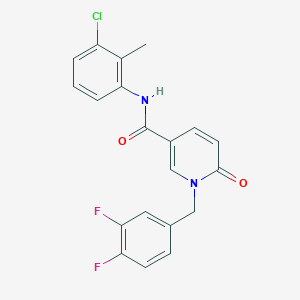

![2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2547720.png)
![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)
